molecular formula C10H9BrN2 B1289658 3-(3-Bromophenyl)-5-methyl-1H-pyrazole CAS No. 324054-75-3

3-(3-Bromophenyl)-5-methyl-1H-pyrazole

Cat. No.: B1289658
CAS No.: 324054-75-3
M. Wt: 237.1 g/mol
InChI Key: IAINCJDFHUONJZ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It features a bromine atom attached to the phenyl ring and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the desired pyrazole compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Comparison with Similar Compounds

  • 3-(3-Bromophenyl)-1H-pyrazole
  • 3-(4-Bromophenyl)-5-methyl-1H-pyrazole
  • 3-(3-Chlorophenyl)-5-methyl-1H-pyrazole

Comparison: 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is unique due to the presence of both a bromine atom and a methyl group, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(3-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAINCJDFHUONJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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